molecular formula C7H15NO2 B2911398 4-methoxy-N,N-dimethylbutanamide CAS No. 289625-91-8

4-methoxy-N,N-dimethylbutanamide

Cat. No.: B2911398
CAS No.: 289625-91-8
M. Wt: 145.202
InChI Key: KHSFOXWYBQGJMD-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylbutanamide (CAS: 289625-91-8) is a tertiary amide characterized by a four-carbon butanamide backbone substituted with a methoxy group at the 4-position and dimethylamino groups at the nitrogen atom. This compound is commercially available for research purposes, as noted by Shanghai Hansi Chemical Co. .

Properties

IUPAC Name

4-methoxy-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2)7(9)5-4-6-10-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSFOXWYBQGJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethylbutanamide typically involves the reaction of 4-methoxybutanoic acid with N,N-dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common solvents used in this reaction include methanol, isopropyl alcohol, and acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybutanoic acid, while reduction may produce N,N-dimethylbutylamine.

Scientific Research Applications

4-Methoxy-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Butanamides

4-Methoxy-N,N-dimethylcathinone (4-MeO-N,N-DMC)
  • Structure: Shares a methoxy-substituted aromatic ring but differs in the backbone (cathinone vs. butanamide).
  • Key Data: Molecular Formula: C₁₂H₁₇NO₂ (m/z 208.1332 for [M + H]⁺) . Bioactivity: Exhibits reuptake inhibition of dopamine, norepinephrine, and serotonin, with stronger activity than 4-methoxy-N,N-dimethylbutanamide derivatives . Synthesis: Characterized by neutral losses of C₄H₁₁N and C₅H₁₁NO during mass fragmentation .
4-Methoxybutyrylfentanyl
  • Structure : Contains a butanamide backbone but incorporates a piperidinyl-phenylethyl group and a 4-methoxyphenyl substituent.
  • Key Data: Molecular Formula: C₂₂H₂₈N₂O₂.

N,N-Dimethylamide Derivatives

4-(N,N-Dimethylamino)butanoic Acid
  • Structure : Similar backbone but replaces the methoxy group with a carboxylic acid.
  • Key Data :
    • Applications: Used in peptide synthesis and as a building block in organic chemistry .
    • Solubility: Likely higher aqueous solubility due to the carboxylic acid group compared to the methoxy variant.
4-Methoxy-N,N-dimethylbenzamide
  • Structure: Aromatic amide with methoxy and dimethylamino groups on a benzene ring.
  • Key Data :
    • Excluded from solvation studies due to computational meshing challenges, suggesting structural complexity in solvation thermodynamics .

Phenoxy-Substituted Butanamides

4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide
  • Structure: Features a phenoxy group and a 3-methoxyphenyl substituent.
  • Key Data: Molecular Formula: C₂₁H₂₇NO₃. Applications: Potential use in medicinal chemistry due to its bulky tert-butyl group, which may enhance lipophilicity .
4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide
  • Structure : Contains multiple branched alkyl groups and a nitro-chlorophenyl substituent.
  • Key Data :
    • Molecular Formula: C₂₈H₃₇ClN₂O₃.
    • Synthesis: Demonstrates the versatility of butanamide derivatives in accommodating sterically demanding substituents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents Applications/Notes Reference
This compound C₇H₁₅NO₂ 4-methoxy, N,N-dimethyl Research reagent
4-Methoxy-N,N-dimethylcathinone C₁₂H₁₇NO₂ Methoxy-phenyl, dimethylamino Psychoactive agent
4-Methoxybutyrylfentanyl C₂₂H₂₈N₂O₂ Piperidinyl-phenylethyl, methoxy Opioid analogue
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide C₂₁H₂₇NO₃ tert-butylphenoxy, 3-methoxyphenyl Medicinal chemistry candidate

Biological Activity

4-Methoxy-N,N-dimethylbutanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H17_{17}NO\ and a molecular weight of approximately 159.23 g/mol. The structure consists of a methoxy group (-OCH3_3) attached to a dimethylbutanamide backbone. This configuration may influence its solubility and reactivity, making it an interesting candidate for biological studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the amide functional group have shown moderate to significant cytotoxicity against various cancer cell lines, including hematologic and solid tumors .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TypeIC50 (µM)Notes
This compoundPANC-1 (Pancreatic)5.85Moderate activity
4-Methoxy-3-(Methylamino) BenzamideHepG2 (Liver)6.82Significant activity against HBV
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamideVarious (Hepatitis B)<1Potent anti-HBV agent

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activities. A related study highlighted the efficacy of N-phenylbenzamide derivatives against Hepatitis B virus (HBV), indicating that structural modifications can enhance biological activity against viral infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amide functional group may enhance binding affinity and stability, leading to increased biological efficacy.

Case Studies

A notable case study involved the evaluation of various derivatives of amide compounds in vitro against cancer cell lines. The results demonstrated that modifications in the side chains significantly affected the cytotoxicity profiles, suggesting that further structural optimization could lead to more potent agents .

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